Enhanced Water Solubility
The formation of a hydrochloride salt is a well-established strategy to enhance the aqueous solubility of amine-containing compounds compared to their free base forms. This class-level effect is critical for enabling reactions in aqueous or polar organic solvents, facilitating purification, and improving handling [1]. The free base of (4-phenylpyrimidin-2-yl)methanamine (CAS 944902-62-9) is predicted to have low aqueous solubility, whereas its hydrochloride salt (CAS 1196147-12-2) is a solid that is soluble in water . This difference is a primary driver for selecting the hydrochloride salt over the free base for many research applications.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Soluble in water (as a solid hydrochloride salt) |
| Comparator Or Baseline | Free base (CAS 944902-62-9); predicted low aqueous solubility (LogP suggests lipophilic character) |
| Quantified Difference | Qualitative difference: hydrochloride salt is water-soluble; free base is not. |
| Conditions | General chemical principle; vendor-reported solubility description . |
Why This Matters
For a researcher, the water solubility of the hydrochloride salt simplifies reaction setup, workup, and purification procedures compared to the water-insoluble free base, saving time and resources.
- [1] Google Groups. (n.d.). Why the Hydrochloride Salt? Retrieved from https://groups.google.com/g/sci.chem/c/2w-0pQ8-4Vc View Source
